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Compound of Interest

Compound Name: Phidianidine B

Cat. No.: B12404608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Phidianidine B, a marine alkaloid originally isolated from the opisthobranch mollusk Phidiana

militaris, has garnered significant attention in the scientific community due to its unique 1,2,4-

oxadiazole core and diverse biological activities.[1][2][3][4] This has spurred the synthesis and

evaluation of numerous analogs to explore their therapeutic potential and elucidate the

structure-activity relationships (SAR) governing their effects. This guide provides a

comprehensive comparison of Phidianidine B analogs, summarizing their biological

performance with supporting experimental data, detailed methodologies for key assays, and

visual representations of relevant pathways and workflows.

Comparative Biological Activity of Phidianidine B
and its Analogs
The biological activities of Phidianidine B and its analogs are diverse, ranging from cytotoxicity

against cancer cell lines to modulation of central nervous system targets and antifouling

properties. The following table summarizes the quantitative data available for various analogs,

providing a clear comparison of their potency.
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Compound/An
alog

Target/Activity Measurement Value Reference

Phidianidine A

Dopamine

Transporter

(DAT) Inhibition

% Inhibition @

10 µM
101% [1]

µ-Opioid

Receptor (µOR)

Inhibition

% Inhibition @

10 µM
103% [1]

Antifouling

(Barnacle Cyprid

Metamorphosis)

IC50 >5 µg/mL [5]

Phidianidine B

Dopamine

Transporter

(DAT) Inhibition

% Inhibition @

10 µM
96% [1]

µ-Opioid

Receptor (µOR)

Inhibition

% Inhibition @

10 µM

Similar to

Phidianidine A
[1]

Cytotoxicity (C6

and HeLa cells)
IC50 Nanomolar range [2][6]

Amine Precursor

of Phidianidine A

(13)

Dopamine

Transporter

(DAT) Inhibition

% Inhibition @

10 µM
98% [1]

Norepinephrine

Transporter

(NET) Inhibition

% Inhibition @

10 µM
86% [1]

µ-Opioid

Receptor (µOR)

Inhibition

% Inhibition @

10 µM
88% [1]

Phidianidine

Analog 14c
PTP1B Inhibition IC50 4.9 µM [7]
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Phidianidine

Analog 14n
PTP1B Inhibition IC50 5.3 µM [7]

Phidianidine

Analog 14p
PTP1B Inhibition IC50 5.8 µM [7]

Simplified Analog

9c

Antifouling

(Barnacle Cyprid

Metamorphosis)

IC50 2.2 µg/mL [5]

Simplified Analog

9d

Antifouling

(Barnacle Cyprid

Metamorphosis)

IC50 0.7 µg/mL [5]

Key SAR Insights:

Cytotoxicity: The presence of a bromine atom on the indole ring appears to be crucial for the

cytotoxic activity of Phidianidine analogs.[8]

CNS Activity: The guanidine moiety is not essential for the pharmacological profiles at the

dopamine transporter (DAT) and µ-opioid receptor (µOR), as demonstrated by the potent

activity of the amine precursor of Phidianidine A.[1] Phidianidines A and B are selective

inhibitors of DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[1][2]

PTP1B Inhibition: Modifications of the Phidianidine scaffold have led to the discovery of

potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in

type II diabetes.[7][9][10] The structure-activity relationship studies suggest that the length of

the side chain and the nature of the aromatic substituents significantly influence the inhibitory

activity.[7]

Antifouling Activity: The 1,2,4-oxadiazole ring is not a strict requirement for antifouling

activity. Simplified analogs lacking this heterocycle have shown potent inhibition of barnacle

cyprid metamorphosis, with activity linked to the size of the compound and the basicity of a

cationic group.[5][11]
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited in this guide.

WST-1 Cell Proliferation Assay for Cytotoxicity
This assay is used to assess the cytotoxic effects of Phidianidine B analogs on cancer cell

lines.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex

cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely

dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of

formazan dye formed directly correlates to the number of metabolically active cells in the

culture.

Protocol:

Cell Seeding: Seed cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in

100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂

atmosphere.

Compound Treatment: Add various concentrations of the Phidianidine B analogs to the

wells and incubate for a further 24 to 48 hours.

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure

the absorbance of the samples against a background control as a blank using a microplate

reader at a wavelength between 420 and 480 nm.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Assay
This assay determines the inhibitory effect of Phidianidine B analogs on the PTP1B enzyme.
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Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate

(pNPP), by PTP1B. The product, p-nitrophenol, is a colored compound that can be quantified

spectrophotometrically. A decrease in the formation of p-nitrophenol in the presence of a test

compound indicates inhibition of PTP1B.

Protocol:

Assay Preparation: The assay is performed in a 96-well plate. The reaction buffer consists of

50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

Enzyme and Inhibitor Incubation: Add 50 µL of the reaction buffer containing recombinant

human PTP1B enzyme to each well. Then, add 25 µL of the Phidianidine B analog solution

at various concentrations and incubate for 10 minutes at 37°C.

Substrate Addition: Initiate the reaction by adding 25 µL of the pNPP substrate.

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the

absorbance at 405 nm using a microplate reader.

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition

of the enzyme activity, is calculated from the dose-response curve.

Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of Phidianidine B analogs to inhibit the uptake of dopamine by

the dopamine transporter.

Principle: Cells expressing the dopamine transporter are incubated with a radiolabeled or

fluorescent dopamine analog. The amount of substrate taken up by the cells is measured. A

reduction in uptake in the presence of a test compound indicates inhibition of the transporter.

Protocol:

Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter

(hDAT), such as HEK293 or CHO cells.

Assay Initiation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells

with assay buffer.
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Compound Incubation: Pre-incubate the cells with various concentrations of the

Phidianidine B analogs for 10-20 minutes at room temperature.

Substrate Addition: Add a fluorescent or radiolabeled dopamine substrate (e.g.,

[³H]dopamine or a fluorescent analog) to the wells.

Incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at room temperature

or 37°C.

Termination and Measurement: Terminate the uptake by rapidly washing the cells with ice-

cold assay buffer. Lyse the cells and measure the amount of accumulated substrate using a

scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

Visualizing the Molecular Landscape
To better understand the structure-activity relationships and experimental processes, the

following diagrams have been generated.
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Phidianidine B Scaffold

Key Modification Sites

Indole Ring Substituents (e.g., Bromine)
Affects Cytotoxicity

Guanidine Moiety

Dispensable for CNS Activity

1,2,4-Oxadiazole Ring

Not essential for Antifouling Activity

Alkyl Chain Length

Influences PTP1B Inhibition

Click to download full resolution via product page

Caption: General structure of Phidianidine B and key sites for analog modification.
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Experimental Workflow: PTP1B Inhibition Assay
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PTP1B in Insulin Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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